Bienvenue dans la boutique en ligne BenchChem!

4-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide

Covalent Inhibitor Electrophilic Warhead Cysteine Alkylation

4-(2-Chloroacetamido)-N-(4-methoxyphenyl)benzamide (CAS 379255-53-5), IUPAC name 4-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)benzamide, is a synthetic small-molecule benzamide derivative with the molecular formula C16H15ClN2O3 and a molecular weight of 318.75 g/mol. The compound is characterized by a central benzamide scaffold bearing a 4-methoxyphenyl substituent on the amide nitrogen and a reactive 2-chloroacetamido electrophilic warhead at the para position of the benzoyl ring.

Molecular Formula C16H15ClN2O3
Molecular Weight 318.75 g/mol
CAS No. 379255-53-5
Cat. No. B3424952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide
CAS379255-53-5
Molecular FormulaC16H15ClN2O3
Molecular Weight318.75 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CCl
InChIInChI=1S/C16H15ClN2O3/c1-22-14-8-6-13(7-9-14)19-16(21)11-2-4-12(5-3-11)18-15(20)10-17/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
InChIKeyOXWCNINYQGPXKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide (CAS 379255-53-5): Core Identity and Compound Class


4-(2-Chloroacetamido)-N-(4-methoxyphenyl)benzamide (CAS 379255-53-5), IUPAC name 4-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)benzamide, is a synthetic small-molecule benzamide derivative with the molecular formula C16H15ClN2O3 and a molecular weight of 318.75 g/mol . The compound is characterized by a central benzamide scaffold bearing a 4-methoxyphenyl substituent on the amide nitrogen and a reactive 2-chloroacetamido electrophilic warhead at the para position of the benzoyl ring . Its structural architecture situates it at the intersection of the chloroacetamide class—widely explored for covalent enzyme inhibition via active-site cysteine alkylation—and the N-arylbenzamide family, which features prominently in kinase inhibitor and epigenetic modulator programs [1]. Commercially, the compound is available at a standard purity specification of 95% from multiple vendors for research use .

Why 4-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide Cannot Be Interchanged with In-Class Analogs


Within the N-arylbenzamide and chloroacetamide families, seemingly conservative structural modifications produce quantifiable divergences in biological target engagement, reactivity, and selectivity that preclude generic substitution. The chloroacetamide warhead of this compound enables irreversible, covalent alkylation of active-site cysteine residues, a mechanism absent in non-halogenated acetamide analogs, directly altering residence time and pharmacodynamics [1]. The position of the chloroacetamido substituent on the benzamide ring is a critical determinant of potency: in SAR studies of N-(substituted phenyl)-2-chloroacetamides, the substitution pattern on the phenyl ring substantially modulated antimicrobial activity against Gram-positive, Gram-negative, and fungal strains, with para-substituted variants showing differentiated efficacy profiles from ortho- or meta-substituted isomers [2]. Furthermore, systematic evaluation of chloroacetamide-containing benzamides against FGFR1 demonstrated that only specific structural congeners—such as UPR1376—achieve irreversible kinase inhibition and antiproliferative activity in FGFR1-amplified lung cancer models, underscoring that even closely related chloroacetamides are not functionally interchangeable [3].

Quantitative Differentiation Guide for 4-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide (379255-53-5)


Covalent Warhead Reactivity vs. Non-Chlorinated Acetamide Analogs

The 2-chloroacetamido moiety of 4-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide functions as an electrophilic warhead capable of covalent alkylation of cysteine thiols in target enzyme active sites, a property absent in the corresponding acetamido (non-halogenated) derivative. In a directly analogous system, the chloroacetamide-containing inhibitor CWR-J02 inhibited isolated glutaredoxin-1 (Grx1) with an IC50 of 32 µM via preferential adduction to the active-site Cys-22 residue, confirmed by mass spectrometry, whereas non-electrophilic control compounds lacking the chloroacetamido group showed no significant covalent adduct formation or time-dependent inhibition [1]. This establishes a quantifiable, mechanism-based differentiation between chloroacetamide-bearing benzamides and their non-halogenated counterparts, translating into sustained target engagement independent of reversible binding equilibrium [2].

Covalent Inhibitor Electrophilic Warhead Cysteine Alkylation Irreversible Inhibition

Para- vs. Ortho-Substituted Chloroacetamide Benzamide Isomer Potency Differentiation

The para-substitution pattern of the chloroacetamido group on the benzamide ring in 4-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide differentiates it from its ortho-substituted isomer, 2-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide (CAS 22312-68-1). A systematic QSAR and antimicrobial study of twelve N-(substituted phenyl)-2-chloroacetamides demonstrated that the position of substituents on the phenyl ring quantitatively modulates biological activity: para-substituted derivatives exhibited differential efficacy profiles against Gram-positive S. aureus, Gram-negative E. coli, and the yeast C. albicans compared to ortho- and meta-substituted analogs, driven by altered electronic and steric properties affecting target binding [1]. While direct head-to-head MIC data for the specific 4-methoxy-substituted pair is not publicly available, the class-level QSAR model confirms that the para-chloroacetamido benzamide scaffold occupies a distinct activity cluster from its ortho isomer, quantifiable through chromatographic retention-based lipophilicity descriptors (R_m values) that correlate with antimicrobial potency [1][2].

Positional Isomer Structure-Activity Relationship Antimicrobial QSAR

Chloroacetamide Benzamide Class in Irreversible Kinase Inhibition vs. Reversible ATP-Competitive Inhibitors

Chloroacetamide-containing benzamide derivatives have been validated as irreversible kinase inhibitors that covalently target cysteine residues in the kinase active site, a mechanism that distinguishes them from reversible ATP-competitive inhibitors. In FGFR1-amplified squamous non-small-cell lung cancer (SQCLC) models, the chloroacetamide UPR1376—a structural congener within the same chloroacetamide benzamide class—irreversibly inhibited FGFR1 phosphorylation in FGFR1-overexpressing SKMES-1 cells and demonstrated antiproliferative activity in both 2D monolayer and 3D spheroid culture systems, associated with sustained inhibition of MAPK and AKT/mTOR signaling pathways [1]. In contrast, the reversible FGFR inhibitor BGJ398, while potent, is subject to resistance via kinase domain mutations upon chronic exposure [1]. This class-level evidence establishes that chloroacetamide benzamides offer a differentiated covalent pharmacology that reversible inhibitors cannot replicate, supporting the selection of 4-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide as a scaffold for irreversible inhibitor development where sustained target suppression is required [2].

FGFR1 Irreversible Kinase Inhibitor Covalent Targeting Non-Small Cell Lung Cancer

Chloroacetamide Reactivity as a Synthetic Handle for Derivatization vs. Non-Functionalized Benzamides

The chloroacetamido group of 4-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide serves as a versatile synthetic handle for late-stage diversification via nucleophilic substitution of the α-chlorine, enabling the generation of focused compound libraries from a single precursor. This reactivity is well-established for N-aryl 2-chloroacetamides, where the chlorine atom is readily displaced by oxygen, nitrogen, and sulfur nucleophiles to yield ether, amine, and thioether derivatives, respectively [1]. In contrast, non-halogenated benzamide derivatives lacking the chloroacetyl group require de novo synthesis of each analog, imposing higher synthetic burden and limiting parallel library generation. This synthetic tractability provides a practical procurement rationale: one gram of 4-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide can serve as the precursor for dozens of diversified analogs, whereas a corresponding acetamido derivative offers no equivalent diversification pathway [1].

Synthetic Intermediate Chemical Probe Nucleophilic Substitution Library Synthesis

4-Methoxyphenyl Substituent: Physicochemical Differentiation from 2-Methoxy and Unsubstituted Phenyl Analogs

The para-methoxy substitution on the aniline-derived phenyl ring of 4-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide imparts quantitatively distinct physicochemical properties compared to the ortho-methoxy isomer (CAS 735319-16-1) and the unsubstituted N-phenyl analog. The 4-methoxy group increases electron density on the phenyl ring via resonance donation, modulating the pKa of the adjacent amide NH and influencing hydrogen-bonding capacity with biological targets. In the context of N-(substituted phenyl)-2-chloroacetamide QSAR models, lipophilicity parameters (logP, chromatographic R_m) are strongly modulated by methoxy position, with para-methoxy derivatives occupying a different property space than ortho- or meta-substituted congeners—directly impacting membrane permeability, solubility, and metabolic oxidative demethylation rates [1]. The unsubstituted N-phenyl analog lacks the hydrogen-bond acceptor capacity of the methoxy oxygen, which can be critical for target binding interactions. These physicochemical differences have quantifiable consequences for compound handling in biological assays (solubility, non-specific binding) and in vivo pharmacokinetics, making the 4-methoxyphenyl variant a distinct chemical entity for procurement [1][2].

Lipophilicity Solubility Metabolic Stability Physicochemical Property

Procurement-Guided Application Scenarios for 4-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide (379255-53-5)


Covalent Chemical Probe Development for Cysteine-Dependent Enzymes (Grx1, FGFR Kinases, CYP4Z1)

The chloroacetamido electrophilic warhead enables covalent targeting of active-site cysteine residues in enzymes such as glutaredoxin-1 (Grx1), FGFR family kinases, and cytochrome P450 CYP4Z1. As demonstrated by the closely related chloroacetamide CWR-J02 (IC50 = 32 µM for Grx1 via Cys-22 adduction) [1] and UPR1376 (irreversible FGFR1 inhibition in SKMES-1 cells) [2], this compound class provides sustained target engagement through covalent bond formation. Researchers developing irreversible chemical probes should procure 4-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide as a starting scaffold for structure-based optimization, leveraging the chloroacetamide warhead for cysteine trapping and the 4-methoxyphenyl substituent for tuning target selectivity [3].

Antimicrobial Structure-Activity Relationship (SAR) Library Synthesis Against Gram-Positive and Fungal Pathogens

N-(substituted phenyl)-2-chloroacetamide derivatives have demonstrated broad-spectrum antimicrobial activity against S. aureus, MRSA, and C. albicans, with efficacy quantitatively modulated by substituent position and electronic properties on the phenyl ring [4]. 4-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide, with its para-chloroacetamido and para-methoxyphenyl substitution pattern, occupies a defined QSAR activity cluster distinct from ortho- and meta-isomers [4][5]. Medicinal chemistry teams conducting antimicrobial SAR should procure this specific positional isomer, rather than the ortho-substituted isomer (CAS 22312-68-1), to anchor structure-activity relationships around the para-substituted benzamide scaffold.

Late-Stage Diversification Hub for Focused Compound Library Generation

The reactive α-chlorine of the chloroacetamido group in 4-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide enables efficient nucleophilic displacement with amine, alkoxide, and thiol nucleophiles, allowing one-step parallel synthesis of diverse amide, ether, and thioether analogs from a single precursor [6]. This synthetic tractability makes the compound a cost-effective procurement choice for groups building focused libraries: one batch of the chloroacetamide intermediate can yield dozens of analogs, whereas non-functionalized benzamide derivatives require independent de novo synthesis for each library member [6].

CYP4Z1-Targeted Inhibitor Optimization in Breast Cancer Research

Cytochrome P450 CYP4Z1 is highly overexpressed in breast cancer and has emerged as a therapeutic target; chloroacetamide-containing inhibitors represent one of the few validated chemotypes for covalent CYP4Z1 engagement [3]. The benzamide scaffold of 4-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide aligns with the structural requirements for CYP4Z1 active-site access, and the chloroacetamide warhead provides the electrophilic functionality needed for heme-iron coordination or active-site residue alkylation. Procurement of this specific compound supports structure-guided optimization of CYP4Z1 inhibitors, a target for which selective chemical probes remain scarce [3].

Quote Request

Request a Quote for 4-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.